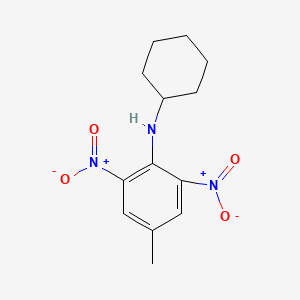
Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolo[1,2-a]benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and pyrroles, which undergo condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions may involve elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of such complex organic compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl or hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate shares structural similarities with other pyrrolo[1,2-a]benzimidazole derivatives.
- Compounds like 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole and 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
853317-64-3 |
|---|---|
Fórmula molecular |
C29H25N3O5 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C29H25N3O5/c1-4-37-29(34)23-16-26(27(33)21-11-8-12-22(15-21)32(35)36)31-25-14-19(3)18(2)13-24(25)30(28(23)31)17-20-9-6-5-7-10-20/h5-16H,4,17H2,1-3H3 |
Clave InChI |
DKFYCFZZYXHPTR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)











